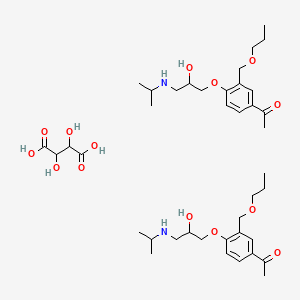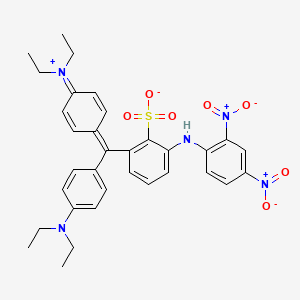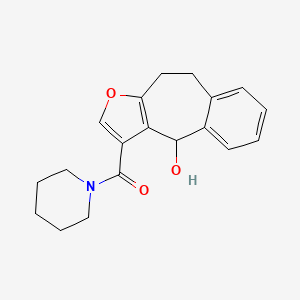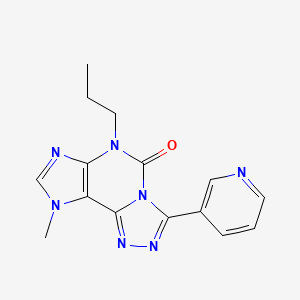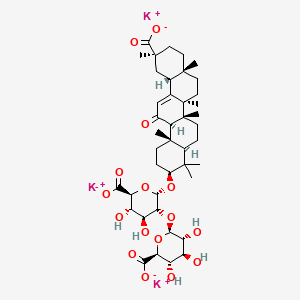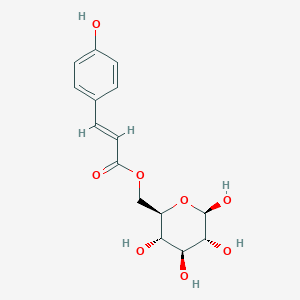
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose is a naturally occurring compound found in various plants. It is a type of glycoside, where a coumaroyl group is attached to the glucose molecule. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(trans-4-coumaroyl)-beta-D-glucopyranose typically involves the esterification of glucose with trans-4-coumaric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Specific strains of bacteria or fungi are used to produce the compound in large quantities. The fermentation broth is then processed to extract and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumaroyl group to its corresponding alcohol.
Substitution: The hydroxyl groups on the glucose moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of the coumaroyl group.
Substitution: Various substituted glucopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of natural preservatives and cosmetic ingredients
Wirkmechanismus
The biological effects of 6-O-(trans-4-coumaroyl)-beta-D-glucopyranose are primarily attributed to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. Molecular targets include enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Myricetin 3-O-[(6-O-trans-4-coumaroyl-beta-D-glucosyl)-(1->2)-alpha-L-rhamnoside]
- Cyanidin-3-O-(6”-O-malonyl-2”-O-glucuronyl) glucoside
- Betanidin-6-O-(6′-O-trans-4-coumaroyl)-glucoside .
Uniqueness
6-O-(trans-4-coumaroyl)-beta-D-glucopyranose is unique due to its specific glycosidic linkage and the presence of the trans-4-coumaroyl group.
Eigenschaften
CAS-Nummer |
912279-96-0 |
|---|---|
Molekularformel |
C15H18O8 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c16-9-4-1-8(2-5-9)3-6-11(17)22-7-10-12(18)13(19)14(20)15(21)23-10/h1-6,10,12-16,18-21H,7H2/b6-3+/t10-,12-,13+,14-,15-/m1/s1 |
InChI-Schlüssel |
GKUSDFCBGXFHIL-FDGSXQGBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
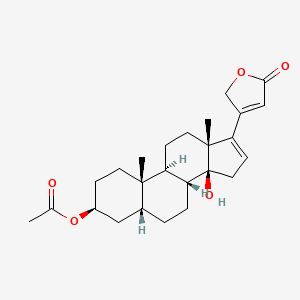
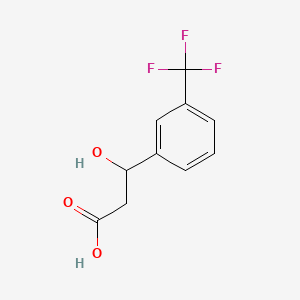
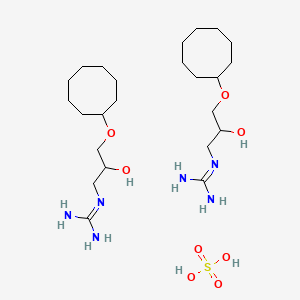



![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
